![molecular formula C14H12FNO3 B2728772 Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate CAS No. 1276014-55-1](/img/structure/B2728772.png)
Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate, also known as MFPMPC, is a novel compound that has been used for various scientific research applications. It is a white crystalline solid that is soluble in polar organic solvents. MFPMPC has been used in the synthesis of other compounds and as a catalyst for various reactions. It has also been used as a ligand in organometallic chemistry, as an inhibitor in biological systems, and as a reactant in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis and evaluation of tumor cell growth inhibition activities have been a significant area of research. Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates showed promising results against human tumor cell lines, indicating their potential in cancer therapy (Queiroz et al., 2011).
Chemical Properties and Applications
- Pyridine derivatives have been investigated for their insecticidal activities, demonstrating the versatility of these compounds in agricultural applications. Specifically, certain pyridine derivatives exhibited significant insecticidal activity against the cowpea aphid, showcasing the potential for developing new, effective insecticides (Bakhite et al., 2014).
Corrosion Inhibition
- In the field of materials science, pyridine derivatives have been explored for their corrosion inhibition properties. A study on the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid revealed their potential as effective corrosion inhibitors, which could have implications for extending the lifespan of metal structures and components (Ansari et al., 2015).
Fluorescent Sensors
- The development of fluorescent sensors based on pyridine-pyridone scaffolds represents another exciting application. These sensors, designed for detecting Zn2+ ions, highlight the utility of pyridine derivatives in creating sensitive and selective probes for metal ions, which could be beneficial in environmental monitoring and biomedical diagnostics (Hagimori et al., 2011).
Propiedades
IUPAC Name |
methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-14(17)10-6-7-13(16-8-10)19-9-11-4-2-3-5-12(11)15/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQUPFWLKGJFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

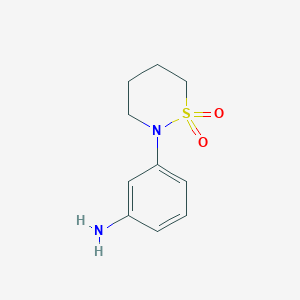
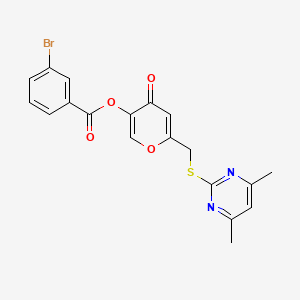

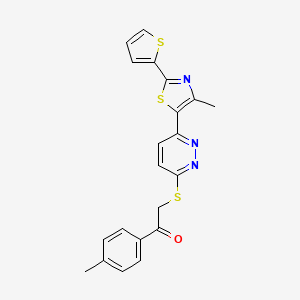

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2728695.png)
![Spiro[6,7-dihydro-5H-1-benzothiophene-4,2'-oxirane]](/img/structure/B2728696.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2728697.png)

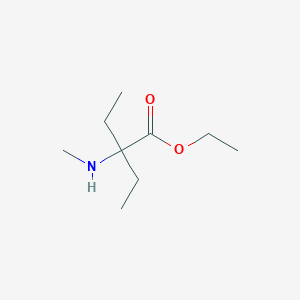
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728701.png)
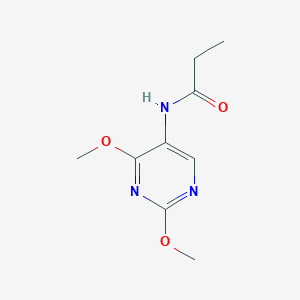
![2,2-Difluorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2728708.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2728712.png)